Diclofenac is a phenylacetic acid derivative and non-steroidal anti-inflammatory drug (NSAID). NSAIDs inhibit cyclooxygenase (COX)-1 and-2 which are the enzyme responsible for producing prostaglandins (PGs). PGs contribute to inflammation and pain signalling. Diclofenac, like other NSAIDs, is often used as first line therapy for acute and chronic pain and inflammation from a variety of causes. Diclofenac was the product of rational drug design based on the structures of [phenylbutazone], [mefenamic acid], and [indomethacin]. The addition of two chlorine groups in the ortho position of the phenyl ring locks the ring in maximal torsion which appears to be related to increased potency. It is often used in combination with [misoprostol] to prevent NSAID-induced gastric ulcers. Diclofenac was first approved by the FDA in July 1988 under the trade name Voltaren, marketed by Novartis (previously Ciba-Geigy).
Diclofenac is a Nonsteroidal Anti-inflammatory Drug. The mechanism of action of diclofenac is as a Cyclooxygenase Inhibitor. The physiologic effect of diclofenac is by means of Decreased Prostaglandin Production.
Diclofenac is a commonly used nonsteroidal antiinflammatory drug (NSAID) used for the therapy of chronic forms of arthritis and mild-to-moderate acute pain. Therapy with diclofenac in full doses is frequently associated with mild serum aminotransferase elevations and, in rare instances, can lead to serious clinically apparent, acute or chronic liver disease.
Diclofenac is a nonsteroidal benzeneacetic acid derivative with anti-inflammatory activity. As a nonsteroidal anti-inflammatory drug (NSAID), diclofenac binds and chelates both isoforms of cyclooxygenase (COX-1 and-2), thereby blocking the conversion of arachidonic acid to pro-inflammatory-proprostaglandins. This agent also may inhibit COX-2-mediated tumor angiogenesis. When inhibiting COX-2, diclofenac may be effective in relieving pain and inflammation; when inhibiting COX-1, it may produce unacceptable gastrointestinal side effects. This agent may be more active against COX-2 than several other carboxylic acid-containing NSAIDs. (NCI04)
A non-steroidal anti-inflammatory agent (NSAID) with antipyretic and analgesic actions. It is primarily available as the sodium salt.
Diclofenac
CAS No.: 15307-86-5
Cat. No.: VC21342911
Molecular Formula: C14H11Cl2NO2
Molecular Weight: 296.1 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 15307-86-5 |
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Molecular Formula | C14H11Cl2NO2 |
Molecular Weight | 296.1 g/mol |
IUPAC Name | 2-[2-(2,6-dichloroanilino)phenyl]acetic acid |
Standard InChI | InChI=1S/C14H11Cl2NO2/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19/h1-7,17H,8H2,(H,18,19) |
Standard InChI Key | DCOPUUMXTXDBNB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Canonical SMILES | C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl |
Appearance | White to cream powder |
Colorform | Crystals from ether-petroleum ether |
Melting Point | 283-285 °C 156-158 °C 283 - 285 °C |
Mechanism of Action
Novel and Emerging Mechanisms
Recent investigations have identified several additional pathways through which diclofenac may exert its therapeutic effects. The compound has demonstrated capability to inhibit the thromboxane-prostanoid receptor, affect arachidonic acid release and uptake, and inhibit lipoxygenase enzymes . Furthermore, diclofenac activates the nitric oxide-cyclic guanosine monophosphate (cGMP) antinociceptive pathway, potentially contributing to its analgesic properties.
Other novel mechanisms potentially contributing to diclofenac's clinical effects include inhibition of substance P, modulation of peroxisome proliferator-activated receptor gamma (PPARgamma), blockage of acid-sensing ion channels, alteration of interleukin-6 production, and inhibition of N-methyl-D-aspartate (NMDA) receptor hyperalgesia . This diverse mechanistic profile may partially explain diclofenac's effectiveness across multiple pain and inflammatory conditions, potentially differentiating it from other NSAIDs with more limited mechanisms of action.
Formulations and Routes of Administration
Topical Formulations
Diclofenac is available in several topical formulations, including gels, solutions, and patches, providing targeted therapy with minimized systemic exposure. Recent meta-analysis data has evaluated the comparative efficacy of these formulations specifically in knee osteoarthritis treatment.
Comparative Efficacy of Topical Formulations
A 2025 meta-analysis examining topical diclofenac formulations in knee osteoarthritis included 12 randomized controlled trials and revealed significant clinical benefits across all formulation types . At short-term follow-up (1-2 weeks), the diclofenac patch demonstrated the most pronounced pain relief (Standardized Mean Difference [SMD]: -0.64; 95% CI: -0.90 to -0.39) compared to gel formulations (SMD: -0.34; 95% CI: -0.64 to -0.04) . This suggests that the patch may provide superior immediate pain control in the initial treatment phase.
For mid-term efficacy (3-6 weeks), both diclofenac gel (SMD: -1.43; 95% CI: -2.34 to -0.51) and solution (SMD: -1.15; 95% CI: -1.82 to -0.48) demonstrated substantial pain reduction with no significant heterogeneity observed in the solution formulation studies . Long-term data (8-12 weeks) similarly showed maintained efficacy for both gel and solution formulations, with mean differences of -1.31 (95% CI: -2.06 to -0.56) and -1.72 (95% CI: -2.50 to -0.94), respectively .
Oral and Parenteral Formulations
While the search results focus primarily on topical formulations, diclofenac is also available in oral formulations (immediate and extended-release tablets, capsules) and parenteral preparations for injections. These systemic delivery methods provide broader distribution of the active compound and may be preferable in conditions requiring more generalized anti-inflammatory effects beyond localized applications.
Efficacy in Osteoarthritis
Pain Relief Outcomes
The 2025 meta-analysis provides substantial evidence supporting diclofenac's efficacy in managing osteoarthritis-related pain. The data demonstrates a time-dependent effect profile across different formulations.
Table 1: Pain Relief Efficacy of Topical Diclofenac Formulations in Knee Osteoarthritis
Time Period | Formulation | Effect Size (95% CI) | Heterogeneity (I²) | P-value |
---|---|---|---|---|
1-2 weeks | Gel | -0.34 (-0.64 to -0.04) | 69% | 0.03 |
1-2 weeks | Patch | -0.64 (-0.90 to -0.39) | 0% | <0.00001 |
3-6 weeks | Gel | -1.43 (-2.34 to -0.51) | 55% | 0.002 |
3-6 weeks | Solution | -1.15 (-1.82 to -0.48) | 0% | 0.0007 |
8-12 weeks | Gel | -1.31 (-2.06 to -0.56) | 0% | 0.0007 |
8-12 weeks | Solution | -1.72 (-2.50 to -0.94) | 0% | <0.0001 |
The data indicates that all topical formulations provide statistically significant pain relief across different time frames, with particularly robust effects seen in the mid-term and long-term follow-up periods . The absence of heterogeneity (I²=0%) in several analyses suggests consistent results across studies, reinforcing the reliability of these findings.
Additional Clinical Outcomes
The meta-analysis also evaluated several secondary outcomes, including stiffness relief, pain during walking, and patient global assessment scores. Both diclofenac gel and solution demonstrated significant improvements in stiffness at 1-2 weeks (SMD: -0.21; 95% CI: -0.34 to -0.09) and 3-6 weeks (SMD: -0.25; 95% CI: -0.42 to -0.07) . Pain during walking showed sustained improvement at both mid-term and long-term follow-up periods (both with SMD: -0.28) . Patient global assessment scores similarly reflected these benefits, with significant improvements at both 3-6 weeks (SMD: -0.22; 95% CI: -0.32 to -0.12) and 8-12 weeks (SMD: -0.27; 95% CI: -0.41 to -0.13) .
Clinical Applications and Patient Selection
Optimizing Formulation Selection
The comprehensive efficacy data across different diclofenac formulations enables more personalized treatment approaches. For patients requiring rapid pain relief, diclofenac patches may offer superior short-term efficacy . For those needing sustained relief over longer periods, both gel and solution formulations demonstrate reliable efficacy with solution potentially offering slightly better long-term functional improvement .
The meta-analysis findings suggest that clinicians can tailor diclofenac formulation choice based on:
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Time frame of needed relief (immediate vs. sustained)
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Specific symptoms (pain predominant vs. functional limitation)
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Patient preference and adherence considerations
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Individual risk factors (particularly cardiovascular risk)
Risk Stratification and Monitoring
Given the identified cardiovascular risks, appropriate patient selection and risk stratification are essential when considering diclofenac therapy. Particular caution is warranted in patients with:
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Established cardiovascular disease
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Multiple cardiovascular risk factors
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Advanced age
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Concurrent use of other medications that may increase cardiovascular risk
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Need for prolonged or high-dose therapy
For these higher-risk populations, topical formulations may offer a better safety profile due to reduced systemic absorption, though cardiovascular risk cannot be entirely eliminated even with topical application.
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